N-(7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide
Description
N-(7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative containing a substituted indazole core. Its structure features a 7-bromo-4-chloroindazole scaffold modified with a 2,2-difluoroethyl group at the N1 position, a cyclopropanesulfonamide moiety at the N3 position, and a 4-methoxybenzyl substituent. Its synthesis likely involves multi-step functionalization of the indazole ring, as inferred from analogous procedures in and , which describe sulfonamide coupling and halogenation reactions.
Properties
Molecular Formula |
C20H19BrClF2N3O3S |
|---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
N-[7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-yl]-N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C20H19BrClF2N3O3S/c1-30-13-4-2-12(3-5-13)10-27(31(28,29)14-6-7-14)20-18-16(22)9-8-15(21)19(18)26(25-20)11-17(23)24/h2-5,8-9,14,17H,6-7,10-11H2,1H3 |
InChI Key |
ONAYYKWSMXNXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=NN(C3=C(C=CC(=C32)Cl)Br)CC(F)F)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related analogs based on substituent variations and their pharmacological implications.
Table 1: Structural Comparison of Key Analogs
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 7-bromo group in the target compound likely contributes to halogen bonding with target proteins, as seen in kinase inhibitors . Replacing bromo with amino (Analog 1) introduces a polar group that may alter binding kinetics or solubility.
Sulfonamide Modifications: Cyclopropanesulfonamide (target compound) offers conformational rigidity compared to methanesulfonamide (Analog 3), which may optimize binding pocket interactions .
Synthetic Accessibility :
- The target compound’s synthesis requires regioselective bromination and dual N-alkylation steps, as inferred from ’s methodology. In contrast, Analog 3 utilizes boronate intermediates for cross-coupling, enabling diversification .
Research Implications and Limitations
While the provided evidence lacks explicit biological data for the target compound, structural comparisons suggest design strategies for optimizing potency and pharmacokinetics. For example:
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to minimize side reactions?
Methodological Answer: Synthesis optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis of reactive intermediates. Solvent selection (e.g., DMF for sulfonamide coupling) and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to indazole derivative) are critical. Design of Experiments (DoE) can statistically identify optimal conditions, as demonstrated in flow-chemistry protocols for analogous sulfonamide syntheses .
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal degradation |
| Solvent | DMF/THF mix | Enhances coupling efficiency |
| Stoichiometry | 1.2:1 (reagent:substrate) | Minimizes unreacted intermediates |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. For example:
Q. What strategies are recommended to assess solubility and stability in different solvents?
Methodological Answer: Use HPLC-based solubility screens with solvents of varying polarity (e.g., water, DMSO, acetonitrile). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. For example, cyclopropane sulfonamides show enhanced stability in aprotic solvents (e.g., DMF) due to reduced hydrolysis risk .
Advanced Research Questions
Q. How can computational modeling predict biological activity or reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., kinases or tubulin) by analyzing binding affinities. For indazole sulfonamides, computational models correlate halogen (Br/Cl) electronegativity with antiproliferative activity .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigate via:
- Orthogonal assays : Compare results from MTT, apoptosis, and cell-cycle arrest assays.
- HPLC purity validation : Ensure >95% purity to exclude confounding byproducts.
- Dose-response profiling : Establish EC₅₀ values under standardized conditions (e.g., 72-hour exposure). Antiproliferative data for analogous compounds show ±15% variability across cell lines .
Q. How can reaction mechanisms for key transformations (e.g., sulfonamide coupling) be elucidated?
Methodological Answer: Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. For example, deuterated indazole derivatives can reveal rate-determining steps. In situ IR spectroscopy monitors carbonyl intermediates during coupling. Evidence from related benzoxazepine sulfonamides supports a two-step SN2 mechanism for cyclopropane sulfonamide formation .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in halogenated indazole sulfonamides?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., Br→Cl, methoxy→ethoxy) and evaluate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
